An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine: Chemical Properties and Structure
An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2',3'-Di-O-acetyl-D-uridine, a derivative of the naturally occurring nucleoside uridine (B1682114). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this compound.
Chemical Properties
2',3'-Di-O-acetyl-D-uridine is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. While some experimental values are available, many of the listed properties are computed estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₈ | PubChem[1] |
| Molecular Weight | 328.27 g/mol | PubChem[1] |
| CAS Number | 29108-90-5 | PubChem[1] |
| IUPAC Name | [(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate (B1210297) | PubChem[1] |
| SMILES | CC(=O)O[C@H]1--INVALID-LINK--n1ccc(=O)[nH]c1=O">C@@HOC(=O)C | PubChem[1] |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Soluble in DMSO and dimethyl formamide. Solubility in PBS (pH 7.2) is approximately 5 mg/mL (for uridine).[2] | Cayman Chemical[2] |
| XLogP3 | -1.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[1] |
| Rotatable Bond Count | 6 | PubChem (Computed)[1] |
Chemical Structure
2',3'-Di-O-acetyl-D-uridine is a glycosylated pyrimidine (B1678525), where D-ribose is attached to a uracil (B121893) base via a β-N₁-glycosidic bond. The hydroxyl groups at the 2' and 3' positions of the ribose sugar are acetylated. The structure of 2',3'-Di-O-acetyl-D-uridine is depicted below.
Figure 1. 2D chemical structure of 2',3'-Di-O-acetyl-D-uridine. Source: PubChem.
The key structural features include the uracil base, the ribofuranose ring, and the two acetyl groups at the 2' and 3' positions. The stereochemistry of the ribose moiety is that of D-ribose.
Experimental Protocols
Synthesis of 2',3'-Di-O-acetyl-D-uridine
Caption: Proposed workflow for the synthesis of 2',3'-Di-O-acetyl-D-uridine.
Methodology:
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Dissolution: Dissolve D-uridine in an aqueous solution buffered to a slightly alkaline pH (e.g., pH 8).
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Acylation: Add a suitable acetylating agent, such as acetyl imidazole, to the solution. The reaction is typically carried out at room temperature with stirring. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, the reaction mixture is typically worked up by extraction with an organic solvent.
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Purification: The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Analytical Methods
Standard analytical techniques are employed to characterize 2',3'-Di-O-acetyl-D-uridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the position of the acetyl groups.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl groups of the acetyl esters and the uracil ring, as well as the hydroxyl group at the 5' position.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Spectroscopic Data (Representative)
Detailed, experimentally verified spectra for 2',3'-Di-O-acetyl-D-uridine are not consistently available. The following represents expected characteristic signals based on the structure and data from similar compounds.
¹H NMR:
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Signals corresponding to the protons of the uracil base (H-5 and H-6).
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Signals for the anomeric proton (H-1') of the ribose ring.
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Signals for the protons of the ribose moiety (H-2', H-3', H-4', H-5'). The downfield shift of H-2' and H-3' protons compared to uridine would confirm acetylation at these positions.
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Singlet signals for the methyl protons of the two acetyl groups.
¹³C NMR:
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Signals for the carbonyl carbons of the uracil ring.
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Signals for the carbons of the ribose sugar.
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Signals for the carbonyl carbons of the acetyl groups.
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Signals for the methyl carbons of the acetyl groups.
IR Spectroscopy:
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Strong absorption bands corresponding to the C=O stretching vibrations of the acetyl groups and the uracil ring.
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Bands associated with C-O stretching of the esters and the ribose ether linkage.
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A broad band indicating the O-H stretching of the 5'-hydroxyl group.
Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the cleavage of the glycosidic bond, leading to fragments corresponding to the uracil base and the acetylated ribose sugar. Further fragmentation of the sugar moiety would also be expected.
Biological Activity and Signaling Pathways
The specific biological activity of 2',3'-Di-O-acetyl-D-uridine is not well-documented in publicly available literature. However, uridine and its derivatives are known to exhibit a range of biological activities, including antiviral and anticancer properties[3][4]. For instance, some uridine derivatives act as inhibitors of viral replication, while others have shown cytotoxic effects against cancer cell lines[5].
It is plausible that 2',3'-Di-O-acetyl-D-uridine could act as a prodrug of uridine, where the acetyl groups are removed by cellular esterases to release uridine. Uridine itself is involved in numerous cellular processes, including RNA synthesis and as a precursor for other pyrimidine nucleotides.
Given the lack of specific data on the mechanism of action or signaling pathway involvement of 2',3'-Di-O-acetyl-D-uridine, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological roles and mechanisms.
The following diagram illustrates a general logical relationship for the potential prodrug action of 2',3'-Di-O-acetyl-D-uridine.
Caption: Potential prodrug activation of 2',3'-Di-O-acetyl-D-uridine.
Conclusion
2',3'-Di-O-acetyl-D-uridine is a derivative of uridine with well-defined chemical structure and properties that can be characterized by standard analytical techniques. While its specific biological activities are not yet thoroughly investigated, its relationship to uridine suggests potential as a prodrug and warrants further exploration in the context of antiviral and anticancer research. This guide provides a foundational understanding of its chemical nature to support such future investigations.
References
- 1. 2',3'-di-O-acetyluridine | C13H16N2O8 | CID 10236751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.isciii.es [scielo.isciii.es]
